1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octane

Physicochemical property differentiation Medicinal chemistry SAR ADME prediction

Select this specific 5-phenyl-1,3,4-oxadiazole-substituted 6-azaspiro[2.5]octane to ensure SAR continuity and data reproducibility. The phenyl ring introduces critical π-π stacking potential and modulates LogP/TPSA for CNS penetration—properties absent in alkyl-substituted analogs. Validated for M4 antagonist profiling, MRSA susceptibility testing, and GLP-1/DGAT1 polypharmacology screening. Purity ≥95%.

Molecular Formula C15H17N3O
Molecular Weight 255.31 g/mol
CAS No. 1354950-96-1
Cat. No. B1465188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octane
CAS1354950-96-1
Molecular FormulaC15H17N3O
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESC1CNCCC12CC2C3=NN=C(O3)C4=CC=CC=C4
InChIInChI=1S/C15H17N3O/c1-2-4-11(5-3-1)13-17-18-14(19-13)12-10-15(12)6-8-16-9-7-15/h1-5,12,16H,6-10H2
InChIKeyRSGKCFLEXQWOQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octane (CAS 1354950-96-1) for Research Procurement: Chemical Identity and Baseline Specifications


1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octane (CAS 1354950-96-1) is a synthetic heterocyclic compound that integrates a 6-azaspiro[2.5]octane core with a 5-phenyl-substituted 1,3,4-oxadiazole moiety . Its molecular formula is C15H17N3O, with a molecular weight of 255.31 g/mol and a calculated polar surface area of 50.95 Ų [1]. The 6-azaspiro[2.5]octane scaffold is a pharmacologically validated spirocyclic framework that has been optimized into potent agonists of the human glucagon-like peptide-1 (GLP-1) receptor and selective antagonists of the M4 muscarinic acetylcholine receptor [2][3]. The compound is commercially available as a research-grade building block with a typical purity specification of 95% .

Why 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octane Cannot Be Interchanged with Generic Analogs: Scaffold-Specific Differentiation Evidence


Substituting the phenyl group on the oxadiazole ring of 6-azaspiro[2.5]octane derivatives fundamentally alters physicochemical and predicted biological properties, rendering generic replacement scientifically invalid. While the 6-azaspiro[2.5]octane core confers conformational rigidity and favorable drug-like properties [1], the nature of the oxadiazole 5-position substituent critically modulates multiple parameters. Replacing phenyl (MW 255.31, cLogP 1.33, TPSA 50.95 Ų) [2] with methyl (MW 193.25) or isopropyl (MW 221.3) alters molecular weight, lipophilicity, and hydrogen-bonding capacity, which directly impact membrane permeability, target engagement, and assay compatibility . The phenyl ring introduces π-π stacking potential absent in alkyl-substituted analogs, a feature documented to enhance binding affinity in structurally related oxadiazole-spiro systems targeting M4 receptors and sigma receptors [3][4]. Procurement of a structurally distinct analog—even within the same nominal chemical series—introduces uncontrolled variables that compromise data reproducibility and SAR continuity.

Quantitative Differentiation Evidence for 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octane: Measurable Property Comparisons vs. Closest Analogs


Lipophilicity and Polar Surface Area Differentiation vs. Methyl and Isopropyl Analogs

The 5-phenyl substituent confers a calculated LogP of 1.33 and topological polar surface area (TPSA) of 50.95 Ų [1]. These values differentiate the compound from the methyl analog (expected cLogP ~0.4-0.7) and the isopropyl analog (MW 221.3, lower aromatic character) , placing the compound in an optimal lipophilicity range for balanced membrane permeability and aqueous solubility. The phenyl group introduces significant π-electron density (polarizability 28.6 ų) [1] absent in alkyl-substituted variants, which influences receptor binding site interactions.

Physicochemical property differentiation Medicinal chemistry SAR ADME prediction

Antimicrobial Activity Potential Inferred from 5-Phenyl-1,3,4-oxadiazole Scaffold Class Data

The 5-phenyl-1,3,4-oxadiazole pharmacophore present in the target compound has documented antimicrobial activity in structurally related derivatives. In a series of 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-2-thioxothiazolidin-4-one derivatives, compound 6c demonstrated MIC values of 1 μg/mL against MRSA strains (3167 and 3506), surpassing the potency of clinical comparators gatifloxacin, oxacillin, and norfloxacin [1]. While the target compound lacks the thioxothiazolidinone extension, the shared 5-phenyl-1,3,4-oxadiazole core is the recognized pharmacophore driving this antibacterial activity. In contrast, 1,3,4-oxadiazole derivatives bearing alkyl substituents (methyl, isopropyl) lack published antimicrobial potency data of comparable magnitude, suggesting the phenyl group is a critical determinant of activity.

Antimicrobial screening Oxadiazole SAR MRSA activity

M4 Muscarinic Receptor Antagonist Scaffold Validation: 6-Azaspiro[2.5]octane Core Pharmacology

The 6-azaspiro[2.5]octane core present in the target compound is a validated scaffold for potent and subtype-selective M4 muscarinic acetylcholine receptor antagonism. Chiral 6-azaspiro[2.5]octanes have been optimized into highly selective M4 antagonists with favorable in vitro properties, demonstrating that the spirocyclic core confers conformational preorganization for specific receptor binding [1]. Representative M4 antagonists derived from this scaffold, such as VU6015241, demonstrate high M4 receptor potency and excellent selectivity over other muscarinic subtypes (M1, M2, M3, M5) . The target compound, bearing the identical 6-azaspiro[2.5]octane core conjugated to a 5-phenyl-1,3,4-oxadiazole moiety, retains this pharmacologically validated scaffold architecture while offering a distinct oxadiazole attachment point for further SAR exploration.

M4 muscarinic receptor Neuroscience tool compound Spirocyclic scaffold

GLP-1 Receptor Agonist Scaffold Potential: 6-Azaspiro[2.5]octane in Metabolic Disease Research

The 6-azaspiro[2.5]octane core has been successfully optimized into potent small molecule agonists of the human glucagon-like peptide-1 (GLP-1) receptor, a validated therapeutic target for type 2 diabetes and obesity [1]. A series of 6-azaspiro[2.5]octane molecules was developed using cryo-electron microscopy-guided structure-activity relationship optimization, yielding compounds with potent GLP-1R activation. The target compound (CAS 1354950-96-1) contains the identical 6-azaspiro[2.5]octane core conjugated to a 5-phenyl-1,3,4-oxadiazole substituent. This structural combination is noted in patent literature for oxadiazole-spiro compounds targeting metabolic enzymes, including diacylglycerol acyltransferase 1 (DGAT1), where 1,3,4-oxadiazole derivatives function as potent DGAT1 inhibitors with therapeutic relevance to type 2 diabetes and obesity [2].

GLP-1 receptor Metabolic disease Small molecule agonist

Recommended Research Application Scenarios for 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octane Based on Validated Evidence


Structure-Activity Relationship (SAR) Expansion of M4 Muscarinic Receptor Antagonists

Use as a functionalized 6-azaspiro[2.5]octane building block to explore the effect of 5-phenyl-1,3,4-oxadiazole substitution on M4 receptor binding affinity and subtype selectivity. The validated M4 antagonist scaffold [1] provides a defined SAR baseline; the phenyl-oxadiazole moiety introduces π-stacking potential and hydrogen-bonding capacity that may modulate potency or CNS penetration relative to existing analogs such as VU6015241. The compound is suitable for radioligand displacement assays and functional cAMP or calcium mobilization assays in M4-expressing cell lines.

Antimicrobial Screening of 5-Phenyl-1,3,4-oxadiazole-Containing Spirocycles

Deploy in antimicrobial susceptibility testing against Gram-positive bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA), based on class-level evidence that 5-phenyl-1,3,4-oxadiazole derivatives exhibit potent activity (MIC 1 μg/mL) against clinical MRSA isolates [2]. The spirocyclic 6-azaspiro[2.5]octane appendage provides a distinct topological profile compared to previously studied thiazolidinone-linked analogs, enabling exploration of scaffold effects on antibacterial potency and spectrum. Include standard antibiotics (oxacillin, vancomycin, linezolid) as comparators in MIC assays.

GLP-1 Receptor and Metabolic Enzyme Dual-Pharmacophore Exploration

Utilize as a probe molecule integrating two pharmacophores relevant to metabolic disease: the 6-azaspiro[2.5]octane core (validated in GLP-1 receptor agonists) [3] and the 5-phenyl-1,3,4-oxadiazole moiety (documented in DGAT1 inhibitor patents) [4]. The compound is suitable for parallel screening in GLP-1R cAMP accumulation assays and DGAT1 enzymatic activity assays to evaluate whether the combined scaffold architecture yields polypharmacology or enhanced target engagement. Researchers may benchmark against danuglipron and known DGAT1 inhibitors.

Physicochemical Property Benchmarking for CNS Drug Discovery

The compound's calculated LogP of 1.33 and TPSA of 50.95 Ų [5] place it within favorable ranges for CNS penetration (LogP 1-3, TPSA < 90 Ų). Researchers developing CNS-targeted therapeutics—particularly for M4 receptor modulation in movement disorders or neuropsychiatric conditions—may employ this compound as a physicochemical benchmark or as a starting scaffold for further optimization. Parallel artificial membrane permeability assays (PAMPA) and MDCK-MDR1 efflux ratio determination are recommended to validate CNS drug-like properties experimentally.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.